molecular formula C7H4Cl2O B586626 4-Chlorobenzoyl-D4 chloride CAS No. 87367-51-9

4-Chlorobenzoyl-D4 chloride

Cat. No. B586626
CAS RN: 87367-51-9
M. Wt: 179.032
InChI Key: RKIDDEGICSMIJA-RHQRLBAQSA-N
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Description

4-Chlorobenzoyl chloride is an acyl chloride. It is functionally related to a 4-chlorobenzoic acid . It is an intermediate compound in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The molecular formula of 4-Chlorobenzoyl chloride is C7H4Cl2O. Its average mass is 175.012 Da and its monoisotopic mass is 173.963913 Da .


Chemical Reactions Analysis

4-Chlorobenzoyl chloride is an acyl chloride. It reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides . It was also used to synthesize 4-chlorobenzoyl CoA by reacting it with CoA in KHCO3 buffer .


Physical And Chemical Properties Analysis

4-Chlorobenzoyl chloride has a density of 1.4±0.1 g/cm3. Its boiling point is 222.0±0.0 °C at 760 mmHg. The enthalpy of vaporization is 45.8±3.0 kJ/mol and the flash point is 105.0±0.0 °C. The index of refraction is 1.561 .

Scientific Research Applications

  • Enzymatic Dehalogenation Mechanism : 4-chlorobenzoyl CoA dehalogenase catalyzes the replacement of chlorine in 4-chlorobenzoyl CoA with a hydroxyl group. This dehalogenation likely follows an S_NAr mechanism, involving displacement of chloride by an enzymic carboxylate and hydrolysis of an aryl-enzyme intermediate (Crooks et al., 1995).

  • Chlorine Kinetic Isotope Effect : In a study measuring the chlorine kinetic isotope effect on dehalogenation of 4-chlorobenzoyl-CoA by 4-chlorobenzoyl-CoA dehalogenase, it was found that the transition state for dissociation of chloride ion from the Meisenheimer intermediate is sensitive to chlorine isotopic substitution, suggesting a unique mechanism for this reaction (Lewandowicz et al., 2002).

  • Friedel-Crafts Acylation with Sulfated Zirconia : A study explored the acylation of benzene with 4-chlorobenzoyl chloride using various solid acid catalysts. It was found that sulfated zirconia is effective, leading to 100% selective formation of 4-chlorobenzophenone, useful in the manufacture of pharmaceutical intermediates (Yadav & Pujari, 1999).

  • Palladium-Catalyzed Reactions : Research on palladium-catalyzed reactions with chlorobenzene and aryl chlorides showed that oxidative addition of electron-rich aryl chlorides to Pd complexes can lead to unexpected products, indicating complex reaction pathways involving 4-chlorobenzoyl compounds (Herrmann et al., 1994).

  • Advanced Electrochemical Oxidation : The mineralization process for 2,4-dichlorophenoxyacetic acid (2,4-D) using advanced electrochemical oxidation processes showed effective degradation, indicating potential environmental applications for 4-chlorobenzoyl-related compounds (Brillas et al., 2000).

  • Allergenic Potential in Animals : A study on the sensitization of animals with simple chemical compounds, including p-chlorobenzoyl chloride, showed that these compounds have sensitizing capacity, contributing to our understanding of allergic reactions and possibly helping in the development of safer chemicals (Landsteiner & Jacobs, 1936).

  • Potentiometric Determination in Environmental Samples : Research on the development of sensors for detecting 2,4-Dichlorophenoxyacetic acid (2,4-D) in wastewater and soil samples highlights the application of 4-chlorobenzoyl-related compounds in environmental monitoring (El-Beshlawy et al., 2022).

Safety and Hazards

4-Chlorobenzoyl chloride causes severe skin burns and eye damage. It may also cause respiratory irritation. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and avoid contacting with skin and eye. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIDDEGICSMIJA-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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